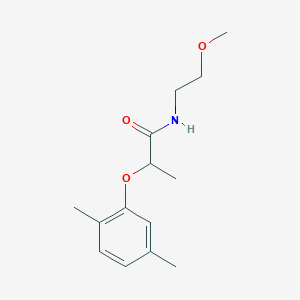

![molecular formula C11H17BrN2O B4580621 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane

Übersicht

Beschreibung

1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in 1983 by Hoffmann-La Roche as a potential treatment for anxiety and insomnia. However, due to its unique mechanism of action, Ro 15-4513 has been widely used in scientific research to study the role of benzodiazepine receptors in the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthetic versatility of compounds related to 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane is demonstrated in studies focused on constructing complex molecular architectures. For instance, the molecule C17H18N2O4, which includes a related structural framework, showcases a pentacyclic system integrating various five-membered rings (pyrrole, 2-pyrrolidinone, tetrahydrofuran, and dihydrofuran) and a seven-membered 1,4-diazepane ring. This structure is characterized by its unique conformational properties, such as the planarity of the pyrrole ring and the boat conformation of the diazepane ring, contributing to the formation of zigzag chains in the crystal through weak intermolecular C—H⋯O hydrogen-bonding interactions (Toze et al., 2011).

Synthetic Methodologies

The research also highlights innovative synthetic approaches towards constructing diazepane frameworks. A noteworthy example includes the development of a catalyst-free synthesis method for N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, exploiting the synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method achieved high chemo- and regioselectivity and yields up to 96% across 23 examples, showcasing the efficiency and versatility of this synthetic strategy (Mittersteiner et al., 2019).

Chemical Reactions and Mechanisms

Further research delves into the reactivity of furanyl compounds in intramolecular reactions, such as those involving alkynes and electron-rich arenes, catalyzed by PtCl2. The studies suggest that 5-(2-furyl)-1-alkynes, upon reaction with PtCl2, yield phenols through mechanisms involving cyclopropyl platinacarbene complexes as key intermediates. These findings provide insights into the intricate reaction pathways and the role of platinum carbenes in the transformation processes of furanyl compounds (Martín‐Matute et al., 2003).

Catalysis and Chemical Transformations

Another area of interest includes the exploration of manganese(III) complexes as catalysts for olefin epoxidation. Research involving 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and related compounds as ligands for manganese(III) complexes reveals the impact of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process. These studies contribute to the understanding of catalytic mechanisms and the design of more efficient catalysts for organic transformations (Sankaralingam & Palaniandavar, 2014).

Eigenschaften

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKRISGMUCAHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)

![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)

![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)